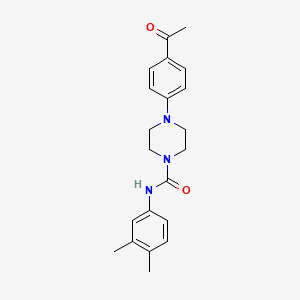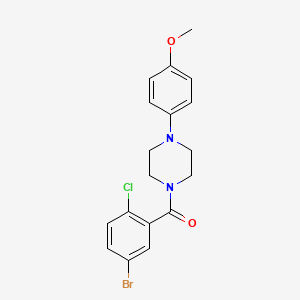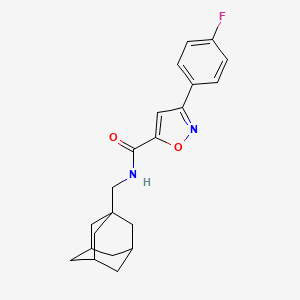
4-(4-acetylphenyl)-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide
説明
4-(4-acetylphenyl)-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors, which are part of the endocannabinoid system in the body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, inflammation, appetite, and mood.
作用機序
4-(4-acetylphenyl)-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide acts as a potent agonist of the cannabinoid receptors, which are part of the endocannabinoid system in the body. The compound binds to these receptors and activates them, leading to various physiological effects. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, inflammation, appetite, and mood.
Biochemical and Physiological Effects:
4-(4-acetylphenyl)-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide has been found to have various biochemical and physiological effects in the body. The compound has been found to reduce pain and inflammation by activating the cannabinoid receptors in the nervous system. It has also been found to have anxiolytic and antidepressant effects by modulating the activity of the neurotransmitters in the brain.
実験室実験の利点と制限
4-(4-acetylphenyl)-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the cannabinoid receptors. The compound can be used to study the role of the endocannabinoid system in various physiological processes. However, the use of 4-(4-acetylphenyl)-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide in lab experiments is limited by its high cost and the need for expertise in organic chemistry for its synthesis.
将来の方向性
There are several future directions for the study of 4-(4-acetylphenyl)-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide. One potential area of research is the development of new synthetic cannabinoids with improved therapeutic properties. Another area of research is the study of the endocannabinoid system in various medical conditions, including cancer, epilepsy, and neurodegenerative diseases. Additionally, the use of 4-(4-acetylphenyl)-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide in combination with other drugs for the treatment of various medical conditions is an area of interest for future research.
Conclusion:
4-(4-acetylphenyl)-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. The compound acts as a potent agonist of the cannabinoid receptors and has been found to have various biochemical and physiological effects in the body. 4-(4-acetylphenyl)-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide has several advantages for lab experiments, but its use is limited by its high cost and the need for expertise in organic chemistry for its synthesis. There are several future directions for the study of 4-(4-acetylphenyl)-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide, including the development of new synthetic cannabinoids and the study of the endocannabinoid system in various medical conditions.
科学的研究の応用
4-(4-acetylphenyl)-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to be effective in the treatment of pain, inflammation, anxiety, and depression. The compound has also been studied for its potential use in the treatment of cancer, epilepsy, and neurodegenerative diseases.
特性
IUPAC Name |
4-(4-acetylphenyl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15-4-7-19(14-16(15)2)22-21(26)24-12-10-23(11-13-24)20-8-5-18(6-9-20)17(3)25/h4-9,14H,10-13H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKYISMMVJESAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4796218.png)

![methyl 3-bromo-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4796249.png)
![3,5-bis(difluoromethyl)-1-[2-(3-methyl-1H-pyrazol-1-yl)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4796251.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B4796274.png)
![2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4796285.png)

![2-(3-{[4-(hydroxymethyl)-4-(2-phenoxyethyl)-1-piperidinyl]methyl}phenoxy)ethanol](/img/structure/B4796315.png)

![5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4796327.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B4796335.png)
![4-(butylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4796341.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide](/img/structure/B4796348.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B4796356.png)